5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Overview of its Natural Sources and Isolation
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Overview of its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified in the medicinal plant Andrographis paniculata[1]. This plant, belonging to the Acanthaceae family, is widely used in traditional medicine across South and Southeast Asia for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities[2][3][4]. Flavonoids and their glycosides are among the major secondary metabolites in Andrographis paniculata and contribute significantly to its therapeutic effects[2][3]. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and available data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, aimed at facilitating further research and development.
Natural Sources
The primary documented natural source of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is the herb Andrographis paniculata[1]. While this compound has been identified in this species, comprehensive quantitative data detailing its specific concentration in various parts of the plant (leaves, stems, roots) is not extensively available in the current literature. However, studies on the general phytochemical composition of A. paniculata provide insights into its total flavonoid content.
Quantitative Data Summary
Specific quantitative data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is not available in the reviewed literature. The table below summarizes the total flavonoid and other relevant constituent contents from Andrographis paniculata as reported in various studies, which can serve as a preliminary reference.
| Plant Part | Constituent | Method of Analysis | Reported Content | Reference |
| Aerial Parts | Total Flavonoids | Spectrophotometry | Not Specified | [5] |
| Leaves | Total Flavonoids | Not Specified | High antioxidant activity correlated to flavonoid content | [4] |
| Whole Plant | Andrographolide (Diterpenoid) | HPLC | ~4% in dried whole plant | [6] |
| Stem | Andrographolide (Diterpenoid) | HPLC | 0.8-1.2% in dried stem | [6] |
| Leaf | Andrographolide (Diterpenoid) | HPLC | 0.5-6% in dried leaf | [6] |
| Roots | Various Flavonoids | Chromatography | Qualitative identification of 20 flavonoids | [7] |
Experimental Protocols: Isolation of Flavonoids from Andrographis paniculata
While a specific, detailed protocol for the isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is not explicitly outlined in the available literature, a general methodology for the extraction and separation of flavonoids from A. paniculata can be described based on published studies[5][6]. The following is a composite protocol.
Plant Material Preparation and Extraction
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Drying and Pulverization: The aerial parts (or specific parts like leaves) of Andrographis paniculata are collected and shade-dried at room temperature until a constant weight is achieved. The dried material is then ground into a coarse powder.
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Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. 85% ethanol (B145695) (EtOH) has been effectively used for the extraction of flavonoids from the aerial parts of A. paniculata[5]. Maceration or Soxhlet extraction are common techniques. The extraction is typically repeated multiple times to ensure maximum yield.
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Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation of the Crude Extract
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The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol. Flavonoid glycosides, being polar in nature, are often enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
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Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Sephadex LH-20 Chromatography: Fractions containing similar flavonoid profiles (as determined by TLC) are pooled and may be further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step is effective for separating flavonoids from other classes of compounds.
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Preparative High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual flavonoid glycosides like 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, preparative HPLC is often employed. An ODS (C18) column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure, including the aglycone and the sugar moiety, and their linkage.
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the scientific literature detailing the biological activities and associated signaling pathways of purified 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. However, the broader class of flavonoids and extracts from Andrographis paniculata are known to possess significant pharmacological properties.
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Potential Anti-inflammatory and Antioxidant Activities: Flavonoids are well-documented as potent antioxidants and anti-inflammatory agents[4]. It is plausible that 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside contributes to the overall anti-inflammatory and antioxidant effects of A. paniculata extracts. Further in vitro and in vivo studies are warranted to investigate these potential activities.
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Glycosylation and Bioavailability: The presence of a glucose moiety can significantly influence the solubility, stability, and bioavailability of flavonoids[2]. The glycosylation of the parent aglycone may alter its pharmacokinetic profile, potentially enhancing its absorption and distribution in biological systems.
Future Directions
The limited availability of data on 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside highlights several key areas for future research:
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Quantitative Analysis: Development and validation of a sensitive and specific analytical method, such as HPLC-MS/MS, for the accurate quantification of this compound in different parts of Andrographis paniculata and in its various extracts.
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Biological Screening: A systematic evaluation of the biological activities of the purified compound, including its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.
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Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside exerts its biological effects.
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Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its potential as a therapeutic agent.
Conclusion
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a natural product found in the medicinally important plant Andrographis paniculata. While its presence has been confirmed, there is a significant opportunity for further research to fully characterize its quantitative distribution, biological activities, and therapeutic potential. The methodologies and information presented in this guide provide a foundational framework for researchers and drug development professionals to advance the scientific understanding of this promising flavonoid glycoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies on flavonoids of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Chemical constituents from roots of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
